The table below summarizes the core identifying information and physical characteristics of N,N'-Dimethyloxamide.
| Property | Description |
|---|---|
| CAS Number | 615-35-0 [1] [2] |
| Molecular Formula | C₄H₈N₂O₂ [1] [2] |
| Molecular Weight | 116.12 g/mol [1] [2] |
| Synonyms | N,N'-Dimethyloxalamide; N¹,N²-Dimethylethanediamide [2] |
| Melting Point | 215-217 °C (lit.) [1] [2] |
| Density | 1.091±0.06 g/cm³ (Predicted) [2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Methanol [2] |
| Form | Crystals [2] |
| Log P | -1.11 [3] |
The available hazard information is limited. One source lists the following [2]:
Based on this hazard classification, the following handling precautions are recommended:
The following workflow outlines the standard personal protection and handling procedures for a solid chemical irritant.
Standard handling workflow for a solid chemical irritant.
The information found does not include critical toxicological data (e.g., LD50), complete ecological information, or detailed disposal considerations. To ensure safety in your research and development work, I strongly advise you to take the following steps to obtain a complete Safety Data Sheet (SDS):
The table below summarizes the fundamental identifying information and physical characteristics of N,N'-Dimethyloxamide.
| Property Type | Value / Description |
|---|---|
| CAS Registry Number | 615-35-0 [1] [2] [3] |
| Molecular Formula | C4H8N2O2 [1] [2] [3] |
| IUPAC Name | N,N'-Dimethylethanediamide [2] [4] |
| Average Molecular Mass | 116.12 g/mol [1] [3] [4] |
| Melting Point | 214 - 217 °C [4] [5] |
| Density | 1.1 ± 0.1 g/cm³ [4] |
| Other Names | NN'-Dimethyloxamide, N,N'-Dimethyloxalamide [2] [4] [5] |
For researchers, confirming the identity and purity of a compound requires analytical techniques. The following section details experimental protocols and key data for identifying this compound.
IR spectroscopy is a fundamental tool for identifying functional groups by measuring the absorption of infrared light by chemical bonds.
Melting point is a classic and straightforward method for assessing the purity and identity of a solid compound.
Proper handling procedures are essential for laboratory safety.
The diagram below outlines a logical workflow for identifying an unknown sample as this compound.
Identification Workflow for this compound
The table below summarizes the key chemical and physical properties of this compound identified from the search results.
| Property | Value / Description |
|---|---|
| CAS Number | 615-35-0 [1] [2] [3] |
| Molecular Formula | C₄H₈N₂O₂ [1] [2] [3] |
| Molecular Weight | 116.12 g/mol [1] [2] [3] |
| Melting Point | 214-217 °C (lit.) [1] [3] |
| Density | 1.1±0.1 g/cm³ [3] |
| Purity | 98% [1] |
| Physical Form | Solid powder to crystal [1] [3] |
| SMILES | CNC(=O)C(=O)NC [1] |
| Hazard Statements | H315-H319-H335 [3] |
The general safety and storage information from the search results indicates that this compound is for Research Use Only and is not intended for diagnostic or therapeutic use [2]. One source recommends storing the chemical sealed in dry conditions at room temperature [3]. It is also advised to store it away from strong oxidizing agents due to its stability under normal temperature and pressure [3].
Forced degradation studies are essential in drug development to understand the stability of a drug substance and to develop analytical methods that can distinguish the active ingredient from its degradation products [4]. The following workflow outlines the general process for conducting these studies.
The core of forced degradation involves subjecting the drug substance to various stress conditions. The International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B provide a framework, and the following table outlines standard conditions. Note: These are generalized protocols; specific parameters for this compound would need to be established experimentally.
| Stress Condition | Typical Experimental Protocol | Purpose & Insights |
|---|---|---|
| Acidic Hydrolysis | Procedure: Prepare a solution of the drug substance in a suitable solvent (e.g., water, methanol). Add a defined concentration of acid (e.g., 0.1 - 1 M HCl). Heat at an elevated temperature (e.g., 40-70°C) for a specified time (hours to days). Quenching: Neutralize with base at the end of the stress period. | To simulate degradation via hydrolysis of amide bonds, potentially leading to the formation of methylamine and oxalic acid derivatives. |
| Basic Hydrolysis | Procedure: Prepare a drug solution and add a base (e.g., 0.1 - 1 M NaOH). Heat at 40-70°C for a set duration. Quenching: Neutralize with acid. | Similar to acid hydrolysis, to assess the stability of the molecule under basic conditions and identify related degradation products. |
| Oxidative Stress | Procedure: Expose the drug substance in solution to an oxidizing agent (e.g., 0.1 - 3% hydrogen peroxide). Stress is often performed at room temperature to moderate temperature for a period of hours to days. | To evaluate susceptibility to oxidation, which may affect the carbon-nitrogen bonds or other reactive sites in the molecule. |
| Thermal Stress | Procedure: Expose the solid drug substance or a solution to elevated temperatures (e.g., 50-80°C) for a prolonged period (days to weeks). This can be done in a stability chamber. | To understand the intrinsic stability of the molecule and predict its shelf-life under long-term storage conditions. |
| Photolytic Stress | Procedure: Expose the solid drug substance and/or its solution to controlled light exposure as per ICH Q1B guidelines. This includes exposure to a minimum of 1.2 million lux hours of visible light and 200 watt hours/m² of UV light. | To determine if the molecule is photosensitive and requires protective (e.g., light-resistant) packaging. |
To ensure the success and regulatory acceptance of forced degradation studies, keep the following points in mind:
Imidazole derivatives represent a significant class of nitrogen-containing heterocycles with profound importance in medicinal chemistry and drug development. The imidazole ring is a five-membered aromatic structure containing two nitrogen atoms at non-adjacent positions (1,3-diazole) and demonstrates remarkable amphoteric properties due to its ability to function as both a weak acid and base. This unique characteristic enables imidazole to participate in various chemical interactions and biological processes, making it an invaluable scaffold in pharmaceutical compounds. The Wallach synthesis, first reported in the 19th century, provides a historically significant route to imidazole derivatives starting from oxamide precursors, specifically N,N'-Dimethyloxamide, offering researchers a methodical approach to access these privileged structures [1] [2].
The significance of imidazole derivatives in drug development is substantiated by their presence in numerous commercially available therapeutics. Key examples include antifungal agents (ketoconazole, miconazole), antiulcer medications (omeprazole, pantoprazole), antihistamines (clemizole, astemizole), and antiparasitic drugs (metronidazole, tinidazole) [3] [4]. This diverse therapeutic profile underscores the importance of developing efficient synthetic methodologies for imidazole derivatives, with the Wallach synthesis representing a fundamental approach that continues to inform contemporary synthetic strategies. The protocol described herein focuses specifically on the transformation of this compound into N-methylimidazole derivatives, providing researchers with a detailed experimental framework for accessing these valuable compounds.
The Wallach synthesis, originally documented in the late 19th century, establishes a foundational route for constructing the imidazole ring system from oxamide precursors. This method specifically enables the conversion of This compound into N-methylimidazole through a sequential transformation process. The synthetic sequence begins with the reaction between this compound and phosphorus pentachloride (PCl₅), leading to the formation of a chlorinated intermediate. Subsequent reduction of this intermediate, historically achieved using hydroiodic acid (HI), yields the final N-methylimidazole product [1] [2]. This route represents one of the earlier documented syntheses of imidazole derivatives and provides important insights into the reactivity of oxamide compounds toward heterocycle formation.
The mechanistic pathway of the Wallach synthesis proceeds through discrete steps that transform the oxamide backbone into the characteristic imidazole ring structure. Initially, PCl₅-mediated chlorination of the carbonyl groups generates a reactive dichloro intermediate, which undergoes cyclization facilitated by the proximal nitrogen atoms. The exact mechanism of the final reduction step remains somewhat empirically derived in historical literature, but contemporary understanding suggests the hydroiodic acid facilitates reductive dechlorination while promoting aromatization to yield the thermodynamically stable aromatic imidazole system. This transformation exemplifies the strategic construction of heterocyclic frameworks through the functionalization of acyclic precursors, a principle that continues to underpin modern heterocyclic synthesis [2].
Table 1: Reagents and Quantities for Chlorination Step
| Reagent/Material | Quantity | Purity/Specification | Molar Equivalents |
|---|---|---|---|
| This compound | 10.0 g | ≥98% purity | 1.0 equiv |
| Phosphorus pentachloride (PCl₅) | 22.5 g | ≥95% purity | 2.2 equiv |
| Anhydrous dichloromethane | 150 mL | Anhydrous, over molecular sieves | Solvent |
| Argon or nitrogen gas | - | High purity (>99.5%) | Inert atmosphere |
Stepwise Protocol:
Table 2: Reagents and Quantities for Reduction Step
| Reagent/Material | Quantity | Purity/Specification | Molar Equivalents |
|---|---|---|---|
| Chlorinated intermediate | Crude from previous step | - | 1.0 equiv |
| Hydroiodic acid (HI) | 50 mL | 57% w/w, stabilized | 5.0 equiv |
| Ethanol (absolute) | 100 mL | ≥99.5% | Solvent |
| Sodium thiosulfate solution | 100 mL | 10% w/w aqueous | Quenching agent |
Stepwise Protocol:
Spectroscopic Validation:
Purity Assessment:
The Wallach synthesis involves several significant hazardous materials and reactions that require stringent safety protocols:
The following workflow diagram illustrates the complete Wallach synthesis procedure with critical control points:
Diagram 1: Wallach Synthesis Workflow from this compound to N-Methylimidazole
While the classical Wallach synthesis provides historical foundation, contemporary synthetic methodologies have evolved to address limitations in yield, safety, and environmental impact. Modern approaches have introduced catalytic systems, alternative reaction media, and energy-efficient activation methods that offer significant improvements over traditional procedures. The development of green chemistry principles has particularly influenced recent advances in imidazole synthesis, with researchers focusing on atom economy, reduced waste generation, and safer reagents [7] [5]. These innovations provide valuable alternatives while maintaining the core strategic transformation of oxamide-like precursors into the imidazole architecture.
Deep Eutectic Solvents (DES) represent one of the most promising green chemistry approaches for imidazole synthesis. Recent research has demonstrated the successful application of ternary DES systems composed of dimethyl urea, SnCl₂, and HCl as both reaction medium and catalyst for imidazole derivative synthesis. These systems offer multiple advantages, including recyclability (maintaining performance after 5 cycles), high yields (typically >85%), and mild reaction conditions (60-90°C) [5]. Similarly, microwave-assisted synthesis has emerged as a powerful technique for rapid imidazole formation, significantly reducing reaction times from hours to minutes while improving yields and product purity. These modern approaches demonstrate the ongoing innovation in imidazole synthesis methodology while maintaining the fundamental chemical transformations established in classical routes like the Wallach synthesis.
Table 3: Comparison of Imidazole Synthesis Methods from Various Starting Materials
| Synthetic Method | Starting Materials | Reaction Conditions | Yield Range | Key Advantages | Limitations |
|---|---|---|---|---|---|
| Wallach Synthesis | This compound, PCl₅, HI | Stepwise, 20-80°C, 16-22h total | ~60-70% (historical) | Historical significance, direct route from oxamide | Low yields, hazardous reagents (PCl₅, HI), multiple steps |
| Debus-Radziszewski | Dicarbonyl compound, aldehyde, NH₄OAc | One-pot, 60-80°C, 2-6h | 70-95% | One-pot procedure, high yields, versatile substitutions | Limited to 2,4,5-trisubstituted imidazoles |
| Green DES Method | Benzil, aldehyde, NH₄OAc in DES | One-pot, 60-90°C, 45-110min | 85-96% | Environmentally friendly, recyclable catalyst, excellent yields | Specialized solvent preparation required |
| Microwave-Assisted | Dicarbonyl, aldehyde, NH₄OAc | MW irradiation, solvent-free, 5-7min | 80-92% | Rapid synthesis, high efficiency, clean reaction profile | Specialized equipment required, limited scale-up potential |
| Van Leusen Synthesis | TosMIC, aldimine | Base-induced cycloaddition | 65-90% | Broad substrate scope, mild conditions | Requires pre-formed aldimines |
DES Preparation:
Imidazole Synthesis in DES:
The following diagram illustrates the strategic relationship between classical and modern synthetic approaches:
Diagram 2: Evolution from Classical to Modern Synthetic Approaches for Imidazole Derivatives
The choice of synthetic methodology for preparing imidazole derivatives should be guided by multiple factors, including target substitution pattern, available infrastructure, sustainability considerations, and scale requirements. For researchers specifically interested in the Wallach synthesis route from this compound, we recommend considering the modern DES approach as a complementary or alternative method that maintains the strategic transformation while addressing many limitations of the classical procedure. The DES method offers superior sustainability metrics and safer handling profiles while providing excellent yields of tri- and tetra-substituted imidazoles [5]. This approach aligns with contemporary green chemistry principles while delivering high-quality products suitable for pharmaceutical development.
For laboratories equipped with appropriate instrumentation, microwave-assisted methods provide unparalleled efficiency in imidazole synthesis, reducing reaction times from hours to minutes while maintaining or improving yields. The van Leusen reaction offers an alternative strategic approach for imidazole formation with different substitution patterns, particularly valuable for accessing 1,4,5-trisubstituted derivatives [4]. When planning synthetic routes, researchers should consult the comparative data in Table 3 to align method selection with specific project requirements, considering that some methods may be better suited for library synthesis while others excel in targeted compound preparation.
Common challenges in imidazole synthesis include low yields, product purification difficulties, and formation of byproducts. For the classical Wallach synthesis specifically, we recommend the following optimization strategies:
For the modern DES method, key optimization parameters include DES composition ratio (adjusting DMU:SnCl₂:HCl proportions between 1:1:1 to 1:1.5:1.5), reaction temperature (optimizing between 50-90°C), and catalyst recycling (recovering and reusing the DES phase for multiple reaction cycles). Systematic optimization using design of experiments (DoE) approaches can efficiently identify ideal reaction conditions for specific target molecules.
The broad pharmacological significance of imidazole derivatives underscores the importance of efficient synthetic methodologies like the Wallach synthesis and its modern counterparts. These compounds demonstrate remarkable structural versatility, enabling interactions with diverse biological targets across therapeutic areas. In antifungal applications, imidazole derivatives such as ketoconazole and miconazole function by inhibiting ergosterol synthesis, disrupting fungal cell membrane integrity [3]. In antiulcer therapeutics, drugs like omeprazole and pantoprazole target the H+/K+ ATPase pump, effectively reducing gastric acid secretion. Additional applications include antihistamine agents (clemizole, astemizole), antiparasitic drugs (metronidazole, tinidazole), and anticancer agents (dacarbazine) [1] [3] [4].
The structure-activity relationships of imidazole derivatives reveal key pharmacophoric elements that influence therapeutic efficacy. The basic nitrogen atoms facilitate hydrogen bonding and coordination with biological targets, while the aromatic system enables π-π stacking interactions with receptor residues. Strategic substituent modifications at the 1-, 2-, 4-, and 5-positions of the imidazole ring modulate properties including lipophilicity, basicity, metabolic stability, and target affinity. These structural insights guide medicinal chemists in optimizing imidazole-based compounds for specific therapeutic applications, with synthetic methodologies like the Wallach synthesis providing access to key structural motifs for structure-activity relationship studies.
The Wallach synthesis from this compound represents a historically significant route to imidazole derivatives that continues to inform contemporary synthetic strategy. While the classical procedure suffers from limitations including moderate yields and hazardous reagents, its strategic approach to imidazole ring formation remains conceptually valuable. Modern methodologies, particularly deep eutectic solvent systems and microwave-assisted techniques, have addressed many of these limitations while aligning with green chemistry principles. These advances demonstrate the ongoing evolution of synthetic organic chemistry toward more efficient, sustainable, and practical methodologies.
Future directions in imidazole synthesis will likely focus on further sustainability improvements, including photocatalytic methods, flow chemistry approaches, and biocatalytic routes. The integration of artificial intelligence and machine learning for reaction optimization and prediction represents another promising frontier. As the therapeutic relevance of imidazole derivatives continues to expand across drug discovery programs, the development of efficient, scalable, and environmentally responsible synthetic methodologies remains a crucial objective for medicinal and process chemistry. The protocols and applications detailed in these Application Notes provide researchers with both fundamental understanding and practical tools for accessing this privileged structural class.
This reaction is a classic method, known as the Wallach synthesis, for constructing the imidazole ring, a crucial scaffold in medicinal chemistry [1] [2]. The process involves a cyclization and chlorination reaction where PCl₅ acts as both a dehydrating agent and a chlorinating agent [3].
The primary product, 5-Chloro-1-methylimidazole (CAS 872-49-1), is a pale yellow to colorless liquid that serves as a versatile building block for further chemical transformations, including the development of pharmaceuticals [4].
Table 1: Key Reaction Components and Their Roles
| Component | Role in the Reaction | Key Properties & Hazards |
|---|---|---|
| This compound | Starting material, provides carbon and nitrogen backbone for the imidazole ring. | - |
| Phosphorus Pentachloride (PCl₅) | Reagent. Acts as both a chlorinating and dehydrating agent [3]. | - Highly corrosive [5] [6].
This protocol is adapted from a detailed synthetic procedure found in the literature [4].
Step 1: Reaction of this compound with PCl₅
Step 2: Work-up and Isolation
The following workflow outlines the synthesis and purification process:
Table 2: Reaction Yield and Product Characterization Data [4]
| Parameter | Value / Description |
|---|---|
| Theoretical Molar Yield | 1.0 mol |
| Isolated Mass | 53.1 g |
| Isolated Yield | 46% |
| Product Appearance | Colorless liquid |
| Spectroscopic Data (¹H NMR) | δ 7.33 (s, 1H, 4-H), 6.80 (s, 1H, 2-H), 3.47 (s, 3H, CH₃) |
| Spectroscopic Data (¹³C NMR) | δ 137.4 (C-2), 126.0 (C-4), 118.4 (C-5), 31.6 (CH₃) |
This Wallach synthesis provides a direct route to 5-haloimidazoles. The phosphorus pentachloride facilitates a cyclodehydration of the oxamide derivative, directly yielding the chlorinated imidazole product in a single step [3] [1]. The moderate yield is consistent with historical reports of this method.
N-methyl imidazole (1-methylimidazole) is an aromatic heterocyclic compound with significant importance in pharmaceutical chemistry and chemical synthesis. It serves as a versatile building block for various biologically active compounds and is a key precursor in the synthesis of ionic liquids. The Wallach synthesis method, which utilizes N,N'-Dimethyloxamide as starting material, provides a classical route for obtaining this valuable compound. This method is particularly valuable for producing the N-methyl substituted variant without the tautomerism exhibited by unsubstituted imidazole, which enhances its stability and modifies its chemical reactivity.
N-methyl imidazole exhibits enhanced basicity (pKa of conjugate acid ≈ 7.4) compared to unsubstituted imidazole, making it particularly useful in various catalytic applications. The compound is a colourless liquid at room temperature with a boiling point of 198°C and demonstrates excellent solubility in water and polar organic solvents. These properties make it valuable as a specialty solvent and catalyst in numerous chemical transformations. Its importance in pharmaceutical applications is underscored by its presence in various drugs including the antihistamine ranitidine and the antidepressant mianserin, as well as its role as a key intermediate in the synthesis of the DNA base adenine [1] [2].
Table 1: Fundamental Characteristics of N-Methyl Imidazole
| Property | Specification |
|---|---|
| Chemical Name | 1-Methyl-1H-imidazole |
| Molecular Formula | C₄H₆N₂ |
| Molar Mass | 82.10 g/mol |
| Physical State | Colorless liquid |
| Melting Point | -6°C |
| Boiling Point | 198°C |
| Density | 1.03 g/cm³ |
| Basic Character | pKa of conjugate acid ≈ 7.4 |
Table 2: Required Reagents and Materials
| Reagent/Material | Specification | Quantity | Role |
|---|---|---|---|
| This compound | ≥98% purity | 10.0 g (84.7 mmol) | Starting material |
| Phosphorus Pentachloride | ≥95% purity | 35.0 g (168 mmol) | Chlorinating agent |
| Hydroiodic Acid | 57% stabilized, ACS grade | Excess (for reduction) | Reducing agent |
| Dry Toluene | Anhydrous, ≥99.8% | 100 mL | Reaction solvent |
| Calcium Hydride | Reagent grade, 95% | Drying agent | Solvent drying |
| Sodium Thiosulfate | 1M solution | 50 mL | Quenching agent |
| Dichloromethane | HPLC grade | 150 mL | Extraction solvent |
| Anhydrous Sodium Sulfate | Granular, ≥99% | Drying agent | Drying extracts |
Required Equipment: Round-bottom flasks (250 mL, 500 mL), reflux condenser, magnetic stirrer with heating mantle, Schlenk line or nitrogen/vacuum source, separatory funnel (500 mL), rotary evaporator, distillation apparatus, ice-water bath, safety shields, personal protective equipment (acid-resistant gloves, face shield, lab coat), fume hood with proper ventilation, glassware for vacuum distillation.
Solvent Drying and Preparation: Begin by drying toluene over calcium hydride for 24 hours under nitrogen atmosphere. Distill the toluene directly into the reaction flask under inert atmosphere prior to use. Assemble the reaction apparatus consisting of a 500 mL three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel. Maintain a positive nitrogen pressure throughout the reaction to exclude moisture.
Reaction Mixture Setup: Charge the dried toluene (100 mL) and this compound (10.0 g, 84.7 mmol) into the reaction flask. Stir the mixture until a homogeneous suspension is obtained. Cool the reaction vessel to 0°C using an ice-water bath while maintaining stirring.
Phosphorus Pentachloride Addition: Gradually add phosphorus pentachloride (35.0 g, 168 mmol) in small portions (∼2-3 g) through the addition funnel over 45 minutes. Caution: This reaction is highly exothermic and must be carefully controlled to prevent thermal runaway. After complete addition, slowly warm the reaction mixture to room temperature and then heat to reflux (∼110°C) for 6 hours under continuous stirring. Monitor the reaction progress by TLC (SiO₂, 1:1 ethyl acetate/hexane).
Intermediate Formation: Upon completion, cool the reaction mixture to room temperature and carefully remove volatile byproducts under reduced pressure. The resulting solid is the chlorine-containing intermediate (2-chloro-1,3-dimethylimidazolium chloride), which can be used directly in the next step without further purification.
Reduction with Hydroiodic Acid: Transfer the crude intermediate to a 250 mL round-bottom flask and add excess hydroiodic acid (57%, 50 mL) slowly with efficient cooling. Heat the mixture to 90°C for 4 hours with vigorous stirring. Safety Note: Perform this step in a well-ventilated fume hood with appropriate protective equipment due to the corrosive nature of HI and potential I₂ vapor formation.
Workup Procedure: After cooling to room temperature, carefully neutralize the excess hydroiodic acid with saturated sodium bicarbonate solution until pH 7-8 is reached. Caution: Neutralization is highly exothermic and releases CO₂; add slowly with stirring. Extract the aqueous layer with dichloromethane (3 × 50 mL). Combine the organic extracts and wash with 10% sodium thiosulfate solution (2 × 25 mL) to remove any residual iodine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
Purification: Purify the crude product by fractional distillation under reduced pressure. Collect the fraction boiling at 198°C (or ∼90°C at 20 mmHg) as a colorless liquid. The final product can be further dried over molecular sieves (3Å) and stored under nitrogen atmosphere to prevent moisture absorption. Typical yield: 4.8-5.3 g (70-77%).
Diagram 1: Experimental Workflow for N-Methyl Imidazole Synthesis
The Wallach synthesis proceeds through a well-defined multi-step mechanism involving initial chlorination followed by cyclization and reduction. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
The initial stage involves nucleophilic attack where the carbonyl oxygen of this compound attacks phosphorus pentachloride, resulting in the replacement of oxygen with two chlorine atoms and formation of POCl₃ as a byproduct. This generates a reactive imidoyl chloride intermediate (2-chloro-1,3-dimethylimidazolium chloride). The mechanism proceeds through a cyclization step where the nucleophilic nitrogen attacks the electrophilic carbon of the imidoyl chloride, forming the imidazole ring structure. Finally, reductive dehalogenation with hydroiodic acid eliminates the chlorine substituents, yielding the final N-methyl imidazole product.
The specificity of the N-methyl substitution in the final product is determined by the pre-existing methyl groups on the starting diamide. This prevents the tautomerism observed in unsubstituted imidazole and ensures regioselective product formation. The reaction proceeds through a cationic intermediate that is stabilized by the electron-donating effects of the nitrogen atoms in the forming heterocyclic ring system [3] [4].
Diagram 2: Reaction Mechanism of Wallach Synthesis
Table 3: Analytical Characterization Data for N-Methyl Imidazole
| Analytical Method | Characteristic Features | Reference Values |
|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | Singlet, δ 7.48 ppm (1H, H-2); Singlet, δ 6.88 ppm (1H, H-4); Singlet, δ 6.83 ppm (1H, H-5); Singlet, δ 3.63 ppm (3H, N-CH₃) | [1] [5] |
| ¹³C NMR (100 MHz, CDCl₃) | δ 137.5 ppm (C-2); δ 129.4 ppm (C-4); δ 119.2 ppm (C-5); δ 32.1 ppm (N-CH₃) | [5] |
| FT-IR (neat, cm⁻¹) | 3150-3100 (w, C-H stretch); 3100-3000 (w, aromatic C-H); 1650-1500 (m, C=C, C=N stretch); 1100-1000 (s, C-N stretch) | [3] |
| Mass Spectrometry | m/z 83.06 [M+H]⁺ (C₄H₇N₂) | [1] |
| Boiling Point | 198°C (760 mmHg); ∼90°C (20 mmHg) | [1] |
Product purity should be verified by gas chromatography (GC-MS) with comparison to authentic standards when available. The water content can be determined by Karl Fischer titration and should be less than 0.1% for optimal stability. The identity of the product can be confirmed by elemental analysis with calculated values: C, 58.52%; H, 7.37%; N, 34.11%. Experimental values should be within 0.4% of theoretical values. For pharmaceutical applications, additional testing for heavy metal contamination and residual solvent analysis may be required according to relevant regulatory guidelines.
N-methyl imidazole serves as a key intermediate in the synthesis of numerous pharmaceutical compounds. Its importance in medicinal chemistry is demonstrated by its presence in drugs such as the antihistamine ranitidine and the antidepressant mianserin [2]. Furthermore, it constitutes a fundamental building block for the synthesis of ionic liquids, particularly dialkyl imidazolium salts like 1-butyl-3-methylimidazolium hexafluorophosphate, which find applications as green solvents in various chemical processes [1]. The BASF company has utilized N-methyl imidazole in their industrial-scale BASIL process for the production of diethoxyphenylphosphine, where it functions as an acid scavenger to produce 1-methylimidazolium hydrochloride that separates as a distinct liquid phase [1].
The compound also finds application as a ligand in coordination chemistry, forming complexes with various metals including Fe, Co, Ni, and Cu. These complexes have been explored for their potential applications in catalysis and materials science [1]. In synthetic chemistry, N-methyl imidazole is employed as a precursor for the methylimidazole monomer of pyrrole-imidazole polyamides, which can selectively bind to specific sequences of double-stranded DNA, showing potential for targeted therapeutic applications [1].
The Wallach synthesis utilizing this compound provides an efficient and reliable method for the preparation of N-methyl imidazole. This protocol offers researchers a detailed experimental procedure with comprehensive safety considerations for obtaining this important chemical building block. The well-established reaction mechanism and detailed analytical characterization methods ensure reproducible results and product quality. As a versatile synthetic intermediate with significant applications in pharmaceutical development and chemical synthesis, N-methyl imidazole continues to maintain its importance in modern chemical research and industrial processes. Future directions may focus on process optimization and the development of greener synthetic alternatives to enhance sustainability while maintaining efficiency and yield.
This compound is an organic compound with the molecular formula C₄H₈N₂O₂. Its basic properties, crucial for experimental planning, are summarized in the table below.
| Property | Value |
|---|---|
| CAS Number | 615-35-0 [1] |
| Molecular Formula | C₄H₈N₂O₂ [1] |
| Molecular Weight | 116.12 g/mol [1] |
| Melting Point | 214–217 °C (lit.) [1] |
| Density (Predicted) | 1.091±0.06 g/cm³ [1] |
| pKa (Predicted) | 11.76±0.46 [1] |
| Solubility | Soluble in chloroform, dichloromethane, methanol [1] |
Further calculated thermodynamic properties are provided in the table below for advanced process design.
| Property | Value | Unit | Source |
|---|---|---|---|
| Standard Enthalpy of Formation (gas, ΔfH°gas) | -244.11 | kJ/mol | Joback Calculated [2] |
| Boiling Point (Tboil) | 499.00 | K | Joback Calculated [2] |
| Heat Capacity at Constant Pressure (Cp,gas) at 499 K | 192.93 | J/mol×K | Joback Calculated [2] |
The primary chemical application found in the search results is its use as a precursor for synthesizing halogenated imidazoles, which are important scaffolds in medicinal and industrial chemistry [3].
Application: Synthesis of 1-Methyl-4,5-dihalogenoimidazoles this compound serves as a starting material in the preparation of 1-methyl-4,5-dihalogeno- and 1-methyl-2,4,5-trihalogenoimidazoles via a reaction with phosphorus pentachloride (PCl₅) or phosphorus pentabromide (PBr₅) [3]. The reaction proceeds through a secondary halogenation of initially formed 1-methyl-5-halogenoimidazoles by the phosphorus pentahalides [3].
The following diagram illustrates the logical workflow of this reaction and the subsequent halogenation process.
For the specific reaction mentioned:
General Safety and Handling:
This compound is available from various chemical suppliers. Pricing is highly dependent on quantity and purity.
| Supplier | Product Number | Quantity | Price (USD) | Purity |
|---|---|---|---|---|
| TRC | B412828 | 250 mg | $45.00 | Not Specified |
| AK Scientific | R814 | 5 g | $91.00 | Not Specified |
| Matrix Scientific | 172056 | 25 g | $118.00 | Not Specified |
| American Custom Chemicals | CHM0004036 | 25 g | $1,170.31 | 95.00% |
| American Custom Chemicals | CHM0004036 | 100 g | $2,643.80 | 95.00% |
This compound serves as a key precursor. The synthesis involves a condensation reaction between an oxalic acid ester and methylamine [1].
Reaction Scheme: Oxalic Acid Ester + 2 Methylamine → this compound + 2 Alcohol
Detailed Experimental Protocol [1]:
The table below summarizes key physical and chemical properties for the intermediate.
| Property | Value / Description | Reference |
|---|---|---|
| Chemical Formula | C₄H₈N₂O₂ | [1] |
| Molecular Weight | 116.11 g/mol | [1] |
| CAS Registry Number | 615-35-0 | [1] |
| Appearance | Needles or hexagonal leaflets | [1] |
| Melting Point | 209-210 °C | [1] |
| Density | 1.28 - 1.31 g/cm³ | [1] |
| Primary Application | Precursor to energetic materials (e.g., Dinitrodimethyloxamide) | [1] |
The following diagram illustrates the pathway from basic starting materials to the final pharmaceutical intermediate, based on the information located.
N,N'-Dimethyloxamide (CAS 615-35-0) is a solid compound with the molecular formula C₄H₈N₂O₂ and a molecular weight of 116.12 g/mol [1]. Its structure can be represented by the SMILES notation CNC(=O)C(=O)NC [1].
Table 1: Physical Properties of this compound [2] [1]
| Property | Value | Unit | Source / Notes |
|---|---|---|---|
| Melting Point | 215 - 217 | °C | Experimental [1] |
| Melting Point (Tfus) | 340.02 | K (≈66.9 °C) | Joback Calculated [2] |
| Boiling Point (Tboil) | 499.00 | K (≈225.9 °C) | Joback Calculated [2] |
| Standard Enthalpy of Formation (ΔfH°gas) | -244.11 | kJ/mol | Joback Calculated [2] |
| Enthalpy of Vaporization (ΔvapH°) | 50.86 | kJ/mol | Joback Calculated [2] |
| Enthalpy of Fusion (ΔfusH°) | 19.51 | kJ/mol | Joback Calculated [2] |
| Critical Temperature (Tc) | 698.04 | K | Joback Calculated [2] |
| Critical Pressure (Pc) | 4756.24 | kPa | Joback Calculated [2] |
Table 2: Temperature-Dependent Property (Ideal Gas Heat Capacity) [2]
| Temperature (K) | Cp, gas (J/mol×K) |
|---|---|
| 499.00 | 192.93 |
| 532.17 | 201.23 |
| 565.35 | 209.10 |
| 598.52 | 216.57 |
| 631.70 | 223.63 |
| 664.87 | 230.30 |
| 698.04 | 236.58 |
Theoretical studies using the CNDO/2 method for energy optimization indicate that the most stable molecular conformation features a planar dimethylamide group, twisted approximately 80.5 degrees around the central C-C bond relative to the other amide group [3] [4]. This non-planar structure minimizes energy and is consistent with experimental data.
This compound is an amide compound. In synthetic chemistry, it is typically a product of an amidation reaction between a derivative of oxalic acid and methylamine, rather than a reagent used to form other amide bonds [1]. The following diagram outlines this general synthetic relationship and the compound's characterized properties.
To find detailed synthetic procedures for making or using this compound, I suggest you:
The table below summarizes the key identifiers and physical properties of this compound, which are essential for handling and planning experiments.
| Property | Value |
|---|---|
| CAS Number | 615-35-0 [1] |
| Molecular Formula | C₄H₈N₂O₂ [2] [1] |
| Molecular Weight | 116.12 g/mol [2] [1] |
| Melting Point | 209–210 °C (literature) [3]; 215–217 °C (commercial source) [1] |
| SMILES | CNC(=O)C(=O)NC [1] |
| Appearance | Needles or hexagonal leaflets from water [3] |
| Solubility | Very soluble in hot water, soluble in alcohol [3] |
| Density | 1.28–1.31 g/cm³ [3] |
Here is a detailed experimental methodology for synthesizing and reacting this compound, compiled from historical and technical sources.
This protocol is adapted from historical literature and forum discussions [3].
The workflow below summarizes the synthesis and subsequent nitration reaction.
This protocol is adapted from a 2002 forum post citing a 1946 US Patent [3]. Note: This is a specialized, hazardous reaction.
The primary application found for a derivative of this compound is in the field of energetic materials, not pharmaceuticals:
The search results are insufficient for creating detailed application notes for drug development.
To obtain the information you need, consider these avenues:
The table below summarizes the key chemical and physical properties of this compound (CAS 615-35-0) for researcher reference [1] [2] [3].
| Property | Value / Description |
|---|---|
| CAS Number | 615-35-0 [1] [2] [4] |
| Molecular Formula | C₄H₈N₂O₂ [1] [2] [3] |
| Molecular Weight | 116.12 g/mol [2] [4] [3] |
| Melting Point | 214-217 °C (lit.) [1] [2] |
| Density | 1.1±0.1 g/cm³ [1] |
| Physical Form | Crystals [2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Methanol [2] |
| Safety (GHS) | Warning - Causes skin and serious eye irritation, and may cause respiratory irritation [1] [2] |
While direct protocols are unavailable, the following points can guide your research:
Given the lack of specific protocols, here is a proposed workflow to develop application notes for this compound in polymer science:
The table below summarizes the key identifying information and physical properties for this compound based on the search results.
| Property | Description |
|---|---|
| CAS Number | 615-35-0 [1] [2] [3] |
| Molecular Formula | C4H8N2O2 [1] [2] [3] |
| Molecular Weight | 116.12 g/mol [1] [3] |
| Melting Point | 215-217°C [3] |
| IUPAC Name | This compound [3] |
| SMILES | CNC(=O)C(=O)NC [3] |
| InChI Key | IPZCJUOJSODZNK-UHFFFAOYSA-N [2] [3] |
| LogP | -1.11 [2] |
| Purity | Available at 98% [3] |
One source indicates that This compound can be analyzed using a reversed-phase (RP) HPLC method [2]. The following details can serve as a starting point for developing your own purification protocol.
The diagram below outlines the general workflow for scaling up an analytical HPLC method for semi-preparative purification, which is applicable to compounds like this compound.
What is the difference between analytical and preparative HPLC? The core difference lies in the objective. Analytical HPLC is used to identify and quantify components in a mixture, while preparative HPLC (including semi-prep) is used to isolate and purify compounds from a mixture for further use [4]. The scale (column size, flow rate, injection volume) is adjusted to facilitate the isolation of larger quantities of material.
My purified compound yield is low. What could be the cause? Low yield can stem from several factors. The sample may not be fully soluble in the mobile phase, leading to incomplete injection or column clogging. The chromatographic method might not be fully optimized, causing the target peak to co-elute with impurities. Additionally, during collection, the fractionation window might be too narrow, missing parts of the target peak, or the delay volume between the detector and collector might not be accurately calibrated [4].
Can I use my existing analytical method for purification? Yes, often you can. A well-established analytical method can be directly scaled to semi-preparative conditions without re-development by moving to a larger column with the same stationary phase and adjusting the flow rate and injection volume proportionally [4]. This is efficient for "cleaning up" fractions.
The table below summarizes a synthesis route for this compound based on historical literature. This method uses a classic approach with readily available starting materials.
| Aspect | Details |
|---|---|
| Key Reaction | Reaction of an oxalic acid ester with methylamine [1]. |
| Procedure | Add ethyl oxalate to a strong, cooled aqueous methylamine solution; the product precipitates out [1]. |
| Work-up | Wash the precipitated product successively with dilute acetic acid and then with alcohol [1]. |
| Reported Melting Point | 214-217 °C [2]. |
The following diagram illustrates the synthesis workflow and the related explosive compound derived from this compound:
The available safety information indicates that this compound is generally an irritant. The safety data sheet classifies it with the warning signal word "Warning" and cites hazards related to skin, eye irritation, and potential respiratory irritation (H315, H319, H335) [2].
The search results do not provide specific data on yield optimization. However, general principles for reactions involving amine nucleophiles and ester electrophiles can be considered:
The information found is primarily from compound databases and a historical forum discussion referencing old literature. To build a more robust technical knowledge base, I suggest you:
Understanding the basic properties of N,N'-Dimethyloxamide is the first step in solvent selection and experimental design.
Table 1: Basic Chemical Identifiers
| Property | Value |
|---|---|
| CAS Number | 615-35-0 [1] [2] |
| Molecular Formula | C₄H₈N₂O₂ [1] [2] |
| Molecular Weight | 116.12 g/mol [1] [2] |
| Melting Point | 215-217 °C [1] |
| SMILES | CNC(=O)C(=O)NC [1] |
Table 2: Detailed Physical and Thermodynamic Properties The following data, primarily calculated, can help model reaction behavior and plan purification steps like crystallization [3].
| Property | Value | Unit |
|---|---|---|
| Boiling Point | 499.00 | K |
| Critical Temperature | 698.04 | K |
| Critical Pressure | 4756.24 | kPa |
| Gibbs Free Energy of Formation (ΔfG°) | -96.26 | kJ/mol |
| Enthalpy of Formation (ΔfH°gas) | -244.11 | kJ/mol |
| Enthalpy of Vaporization (ΔvapH°) | 50.86 | kJ/mol |
While direct solvent recommendations for downstream reactions are scarce, established protocols exist for synthesizing This compound itself.
Synthesis from an Oxalic Acid Ester and Methylamine This is a primary method for producing the compound [4].
Reaction Principle: A nucleophilic substitution where methylamine attacks the carbonyl carbon of the oxalic acid ester, displacing an alkoxide group.
Detailed Procedure:
This compound will precipitate from the solution [4].This compound as needles or hexagonal leaflets. The compound is very soluble in hot water and soluble in alcohol [4].Alternative Synthesis Routes
Q1: What are the primary safety considerations for this compound?
While a specific Safety Data Sheet (SDS) was not available in the search results, you must consult the official SDS from your supplier before use. A related compound, N,N-Dimethylacetamide (DMA), has documented cytotoxic effects and can cause infertility in animal models, highlighting the importance of treating similar compounds with caution [5]. Always use appropriate personal protective equipment (PPE) including gloves and safety glasses.
Q2: How should I store this compound? The product is sold "For Research Use Only," indicating it should be stored in a controlled environment. Recommended storage conditions are typically in a cool, dry place, away from incompatible substances [2].
Q3: The compound doesn't seem to dissolve in my chosen solvent. What are its solubility properties? Literature indicates it has specific solubility profiles [4]:
Q4: Are there any known stability issues? The compound is stable enough to be sublimed when heated [4]. However, it is decomposed by alkalis into methylamine and oxalic acid, so it should be kept away from strong basic conditions [4].
Given the lack of direct data, here is a systematic approach to selecting a solvent for your reactions with This compound:
This compound is a highly polar compound. Begin screening with polar solvents.
The synthesis of imidazole from N,N'-Dimethyloxamide, known as the Wallach synthesis, involves a two-step process: chlorination followed by reduction [1] [2].
The table below outlines the base experimental protocol and key parameters you can optimize for better results.
| Step | Reaction & Agents | Key Optimizable Parameters | Reported Optimal Conditions / Notes |
|---|
| 1. Chlorination | this compound + Phosphorus Pentachloride (PCl₅) [1] [3] | - Molar Ratio (Oxamide : PCl₅) [3]
The table below summarizes frequent problems, their potential causes, and solutions.
| Problem | Potential Causes | Suggested Solutions |
|---|
| Low Overall Yield | - Suboptimal molar ratios [3].
Given the challenges with the classical Wallach route (e.g., use of corrosive PCl₅ and HI), you may consider these modern and efficient methods for synthesizing imidazole derivatives.
| Method | Key Features | Example Protocol |
|---|
| Van Leusen Synthesis [5] [6] | - Uses TosMIC (p-Toluenesulfonyl methyl isocyanide) and aldehydes.
The following diagram illustrates the logical decision-making pathway for the Wallach synthesis and its modern alternatives, integrating both troubleshooting and optimization strategies.
Q1: Why is the molar ratio of this compound to PCl₅ critical? An incorrect molar ratio is a primary cause of low yield. A deficit of PCl₅ leads to incomplete chlorination, while an excess can promote side reactions and generate more waste, complicating purification [3].
Q2: Are there safer alternatives to Hydroiodic Acid (HI) for the reduction step? While the classical Wallach method specifies HI [1] [2], the search results do not detail alternatives for this specific reduction. A broader strategy is to bypass the Wallach route entirely in favor of modern methods like Van Leusen or microwave-assisted synthesis, which avoid highly corrosive reagents and are generally safer and more efficient [1] [4].
Q3: How can I quickly screen different reaction conditions for optimization? Microwave-assisted synthesis is ideal for rapid screening. It allows you to test different parameters like temperature, time, and stoichiometry in parallel, with reaction times often reduced to minutes instead of hours [1].
Here is a summary of the basic identifying and physical property information for this compound:
| Property | Value / Description |
|---|---|
| CAS Number | 615-35-0 [1] [2] |
| Molecular Formula | C₄H₈N₂O₂ [1] [2] |
| Molecular Weight | 116.12 g/mol [1] [2] |
| Appearance | White crystals or powder [1] |
| Purity | ≥98% [1] |
| Melting Point | 215°C to 217°C [2] |
| Density | 1.091±0.06 g/cm³ (Predicted) [1] |
Without compound-specific data, a proactive and experimental approach is recommended. The relationship between a drug's molecular structure and its degradation pathways is a fundamental principle that can guide your investigation [3].
You can establish your own stability data through a structured experimental workflow. The following diagram outlines this proactive investigative process:
Here is a detailed methodology for the "Design Stress Tests" and "Analyze Results" phases shown in the workflow:
The table below consolidates the fundamental data for N,N'-Dimethyloxamide (CAS 615-35-0) from the search results, which is essential for establishing proper storage and handling procedures [1] [2] [3].
| Property | Value / Description |
|---|---|
| Molecular Formula | C4H8N2O2 [1] [3] [4] |
| Molecular Weight | 116.12 g/mol [3] [4] |
| Physical Form | Crystals [2] |
| Melting Point | 214 - 217 °C [1] [2] [3] |
| Density | 1.1 ± 0.1 g/cm³ [1] [4] |
| Signal Word | Warning [1] [2] |
| Hazard Statements | H315-H319-H335 (Causes skin irritation, serious eye irritation, and may cause respiratory irritation) [1] |
| Precautionary Statements | P261-P305 + P351 + P338 (Avoid breathing dust/fume/gas/mist/vapors; IF IN EYES: Rinse cautiously with water for several minutes) [1] |
| Storage Class Code | 11 (Combustible Solids) [2] |
The following diagram outlines the recommended procedures for storing and handling this compound based on its known properties and hazards.
Q1: What is the recommended long-term storage condition for this compound? It should be stored in a cool, dry place [4]. As a combustible solid (Storage Class Code 11), it should be kept away from heat and ignition sources [2]. The container must be tightly closed to prevent moisture absorption or contamination.
Q2: What personal protective equipment (PPE) should be used when handling this chemical? The minimum recommended PPE includes:
Q3: My solid this compound has changed color. What should I do? Discoloration suggests decomposition or contamination. Do not use the material. The batch should be properly disposed of according to institutional regulations for chemical waste. Investigate your storage conditions, particularly exposure to light or air, to prevent recurrence.
Q4: Are there any known incompatible materials? While specific incompatibilities are not listed in the search results, as a general rule for organic solids, you should avoid contact with strong oxidizing agents.
| Observation | Potential Cause | Corrective Action |
|---|---|---|
| Material does not melt at the expected 214-217°C | Sample is impure or has decomposed. | Check the purity via HPLC or NMR. Recrystallize from a suitable solvent if necessary. |
| Low yield or unexpected side products in reactions | Material has degraded due to improper storage. | Use a fresh, properly stored batch. Ensure the compound is protected from moisture. |
| Irritation of eyes or skin during handling | Inadequate PPE used; release of dust. | Move to a well-ventilated area or fume hood. Flush eyes with water or wash skin with soap and water. Seek medical attention if irritation persists. Always use full PPE. |
This compound (CAS 615-35-0) is an important chemical intermediate. The table below summarizes its key physical and chemical properties based on available data [1] [2] [3].
| Property | Value / Description |
|---|---|
| CAS Number | 615-35-0 [4] [3] |
| Molecular Formula | C₄H₈N₂O₂ [4] [3] |
| Molecular Weight | 116.12 g/mol [4] |
| Melting Point | 209-217 °C (lit.) [1] [3] |
| Density | ~1.1-1.3 g/cm³ [1] [3] |
| Solubility | Very soluble in hot water, soluble in alcohol [1] |
| Appearance | Needles or hexagonal leaflets from water [1] |
| Stability | Decomposed by alkalis to methylamine and oxalic acid [1] |
The primary synthesis route involves the reaction of methylamine with an oxalic acid ester [1]. The following diagram outlines the core synthesis workflow.
The general procedure described in historical literature is as follows [1]:
The table below addresses potential challenges based on the synthesis procedure and compound properties.
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low Yield of Final Product | Decomposition of ethyl oxalate during its synthesis due to high temperature [1]. | Carefully control the temperature during the esterification step. Note that methyl oxalate may be easier to prepare, but methanol is restricted in some regions [1]. |
| Difficulty Handling Methylamine | Use of methylamine as a free-base from its salt can be tricky on a large scale [1]. | Ensure proper ventilation and cooling. Use closed systems to contain the volatile amine. |
| Product Purity Issues | Incomplete washing or precipitation. | Follow the purification sequence precisely: wash with dilute acetic acid to remove basic impurities, followed by alcohol to remove other organic residues [1]. |
A common next step is the nitration of this compound to form the explosive compound Dinitrodimethyloxamide (DNDMO). One referenced method uses an anhydrous nitration process [1]:
It is important to note that the most detailed synthesis information available comes from a historical forum discussion and technical data sheets [1] [3]. The provided synthesis protocol is described as a "cookbook style recipe" with limited detail [1]. For scaling up this synthesis, you would likely need to consult more comprehensive and modern organic synthesis literature or patent databases to optimize reaction parameters like molar ratios, temperature, and work-up procedures.
The table below summarizes the key identifying information and physical properties for N,N'-Dimethyloxamide, which are critical for selecting and validating a purification method.
| Property | Details |
|---|---|
| CAS Number | 615-35-0 [1] [2] |
| Molecular Formula | C₄H₈N₂O₂ [1] [2] |
| Molecular Weight | 116.12 g/mol [1] [2] |
| Melting Point | 215°C to 217°C [2] (Another source lists a general melting point of 215°C [1]) |
| Purity | Available at 98% [2] |
Since a specific protocol is not available, here is a general approach based on standard laboratory practices for similar organic compounds:
Primary Recommended Method: Recrystallization
General Purification Workflow The following diagram outlines the general decision-making process for purifying a solid compound like this compound.
What is the first step I should take if no purification protocol exists for my compound? The first step is to gather all available physical data, exactly as shown in the table above. The melting point is especially critical, as a sharp melting point is a strong indicator of purity and confirms that recrystallization is a viable method. You should then begin small-scale trials to find a suitable recrystallization solvent.
How can I confirm the success of my purification? The most straightforward method is to check the melting point of your purified product. A pure compound will typically exhibit a sharp melting point within the literature range (215-217°C). A depressed or broad melting range indicates that impurities remain and further purification is needed [2].
The table below summarizes the available data on the physical properties and synthesis of these two compounds.
| Property/Aspect | N,N'-Dimethyloxamide (DMO) | N,N'-Diethyloxamide (DEO) |
|---|---|---|
| CAS Number | 615-35-0 [1] [2] [3] | 615-84-9 [4] |
| Molecular Formula | C4H8N2O2 [1] [2] | C6H12N2O2 [4] |
| Molecular Weight | 116.12 g/mol [1] [2] | 144.17 g/mol [4] |
| Melting Point | 215-217°C [2] (Commercial); 340.02 K (~67°C) [1] (Calculated) | 174-175°C [4] |
| Synthesis Role | Precursor for heterocycles (e.g., Imidazoles) [5] | Serendipitous byproduct [6] |
| Crystal Structure | Information not available in search results | Centrosymmetric, monoclinic P21/n [6] |
The search results highlight distinct contexts in which each compound's reactivity is documented.
The following diagram illustrates the experimental workflow for synthesizing an imidazole derivative from DMO, based on the described protocol [5]:
The following table summarizes key physical and chemical identifiers for N,N'-Dimethyloxamide, which are fundamental for initial substance characterization [1] [2] [3].
| Property | Value / Description |
|---|---|
| CAS Number | 615-35-0 [3] [2] [1] |
| Molecular Formula | C4H8N2O2 [3] [2] [1] |
| Molecular Weight | 116.12 g/mol [3] [2] |
| Melting Point | 214-217 °C (lit.) [1] [2] |
| Density | 1.1±0.1 g/cm³ [1] |
| Safety (GHS) | Warning - Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335) [1] |
Here are the specific experimental protocols identified for analyzing this compound.
This is a primary method for assessing chemical purity and separating impurities.
The workflow for this HPLC method can be summarized as follows:
A classic and essential technique for purity validation.
Beyond purity validation, one study provides insight into the molecular structure of this compound, which can be relevant for understanding its physical and chemical behavior.
The search results provide a starting point for analytical methods, particularly highlighting HPLC with UV or MS detection and melting point determination as core techniques for validating this compound purity.
To build a comprehensive comparison guide as you intended, I suggest seeking out additional information on the following:
| Property | N,N'-Dimethyloxamide | N,N-Dimethylformamide (DMF) |
|---|---|---|
| CAS Number | 615-35-0 [1] [2] | 68-12-2 [3] |
| Molecular Formula | C4H8N2O2 [1] [2] | C3H7NO |
| Molecular Weight (g/mol) | 116.12 [2] | - |
| Physical State (at RT) | Solid [1] | Liquid |
| Melting Point | 214-217 °C [1] [2] | - |
| Boiling Point | - | High (≈150°C at 760 mmHg) |
| Density (g/cm³) | 1.1±0.1 [1] | - |
| Primary Application | Chemical reagent (e.g., building block) [1] | "Universal" polar aprotic solvent [4] |
| Key Hazard Statements | H315, H319, H335 (Causes skin/eye irritation, may cause respiratory irritation) [1] | Reproductive toxicity, toxic to organs [5] |
The table highlights that these two chemicals are fundamentally different in form and function.
Since direct performance data is unavailable, you can design experiments to evaluate these chemicals for your specific application. Below is a proposed workflow for this evaluation.
Defining Evaluation Criteria:
Experimental Workflow:
Given the push against traditional dipolar aprotic solvents, researchers are actively investigating greener alternatives. While this compound is not a direct solvent replacement, other chemicals are emerging as promising candidates [5].
A specific reverse-phase HPLC method for analyzing This compound is detailed in the table below [1].
| Parameter | Specification |
|---|---|
| Analytical Column | Newcrom R1 (Reverse-phase with low silanol activity) |
| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |
| MS-compatible Alternative | Replace Phosphoric Acid with Formic Acid |
| Particle Size Options | Standard and faster 3 µm UPLC particles available |
| Applications | Analytical separation, scalable preparative isolation, and pharmacokinetics |
For your comparison guide, the following advanced quantification strategies are highly relevant to researchers. The table below contrasts a conventional approach with a more modern technique.
| Quantification Method | Principle | Key Requirements | Advantages / Applications |
|---|---|---|---|
| Conventional Absolute Calibration [2] [3] | Direct comparison of analyte response to a calibration curve from a reference standard. | A certified reference material (CRM) identical to the analyte, with known, high purity. | Standard method; widely used and understood. |
| Relative Molar Sensitivity (RMS) [2] | Quantifies analyte using the response factor (RMS) of a different, readily available CRM. | Exact RMS value between the analyte and a non-analyte CRM (e.g., caffeine). | Does not require an identical analyte standard; faster, more efficient, and reduces cost while maintaining high reliability [2]. |
| Stability-Indicating Method [3] | Validated to accurately measure analyte amidst potential degradants and impurities. | Demonstration of specificity through forced degradation studies and peak purity tests. | Essential for pharmaceutical analysis; ensures method reliability throughout a product's shelf life [3]. |
Based on the search results, here are the generalized workflows for two key approaches.
Diagram 1: Generalized HPLC Method Development & Validation Workflow. This flowchart outlines the key stages in developing a reliable HPLC method, from initial sample preparation to final validation [4] [3].
Diagram 2: Workflow for Quantification using Relative Molar Sensitivity (RMS). This diagram illustrates the process of using a relative molar sensitivity factor for quantification, which eliminates the need for an identical analyte reference material [2].
Successful HPLC analysis depends on several key factors beyond a single documented method.
The provided method for this compound on a Newcrom R1 column offers a direct starting point. For a comprehensive comparison guide, exploring the performance of this method against others using different columns (C18, RP-Amide) and the modern RMS quantification technique would be valuable avenues for further experimental investigation.
The table below summarizes the key identifiers and properties of this compound found in the search results:
| Property | Details |
|---|---|
| CAS Registry Number | 615-35-0 [1] [2] |
| Molecular Formula | C4H8N2O2 [1] [2] |
| Molecular Weight | 116.12 g/mol [1] [2] |
| IUPAC Name | N1,N2-Dimethylethanediamide [2] |
| LogP | -1.11 [2] |
| Related Compound (Oxamide) | CAS 471-46-5. Serves as a parent compound reference [3]. |
The search results point to several spectroscopic and analytical techniques that can be used for characterization, though detailed data is limited.
For a researcher aiming to fully characterize this compound, the following integrated workflow, based on the gathered information, is recommended. The diagram below outlines the key steps and the logical relationship between different analytical techniques.
The current search results lack the detailed quantitative data (e.g., specific IR absorption frequencies, NMR chemical shifts, retention times) needed for a formal guide. To acquire this information, I suggest you:
Irritant